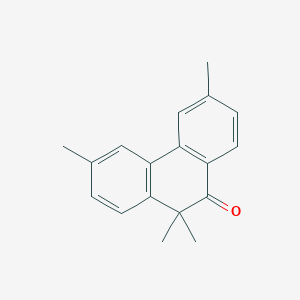
3,6,10,10-Tetramethylphenanthren-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,10,10-Tetramethylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,10-Tetramethylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common approach might include:
Aromatic Substitution: Starting with a phenanthrene derivative, methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6,10,10-Tetramethylphenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Applications in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 3,6,10,10-Tetramethylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. In materials science, its aromatic structure can contribute to electronic properties.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the methyl and ketone groups.
9,10-Phenanthrenequinone: An oxidized derivative with quinone groups.
Tetramethylphenanthrene: A derivative with methyl groups but no ketone.
Uniqueness
3,6,10,10-Tetramethylphenanthren-9(10H)-one is unique due to the combination of methyl groups and a ketone group, which can influence its reactivity and applications.
Properties
CAS No. |
60565-98-2 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3,6,10,10-tetramethylphenanthren-9-one |
InChI |
InChI=1S/C18H18O/c1-11-5-7-13-14(9-11)15-10-12(2)6-8-16(15)18(3,4)17(13)19/h5-10H,1-4H3 |
InChI Key |
PUAUHCYIKMBXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C3=C2C=C(C=C3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















